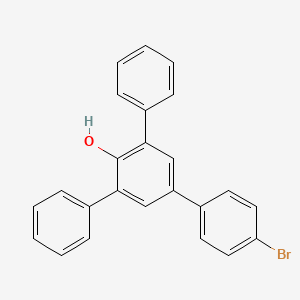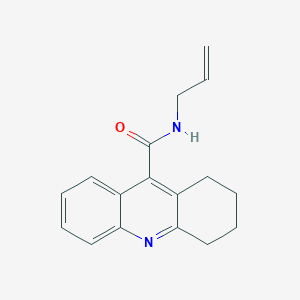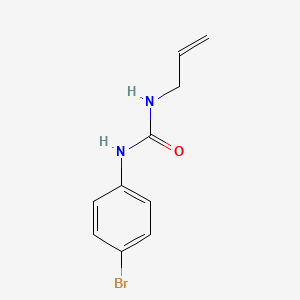![molecular formula C17H16N4O B11939911 1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities, including analgesic, anti-inflammatory, and antipyretic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with pyridine-3-carbaldehyde . The reaction is usually carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours. The resulting product is obtained in high yields (75-85%) and does not require further purification .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:
Condensation Reactions: Formation of azomethines through condensation with aldehydes.
Reduction Reactions: Reduction of azomethines to amines using mild reducing agents like sodium triacetoxyborohydride.
Common Reagents and Conditions
Condensation: Anhydrous methanol, reflux conditions.
Reduction: Sodium triacetoxyborohydride in benzene.
Major Products
Azomethines: Formed through condensation reactions.
Applications De Recherche Scientifique
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to form stable metal complexes with transition metals like Zn, Cu, and Ag.
Material Science: Used in the development of chemosensors for detecting metal ions such as Cu(II).
Coordination Chemistry:
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially leading to various biological effects. The presence of pyridine and pyrazolone moieties allows for multiple binding interactions with metal ions, enhancing the compound’s stability and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the target compound.
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C17H16N4O |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
1,5-dimethyl-2-phenyl-4-(pyridin-3-ylmethylideneamino)pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O/c1-13-16(19-12-14-7-6-10-18-11-14)17(22)21(20(13)2)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Clé InChI |
AWVOIPJLUITJBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)



![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)



![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)



